2-Methoxyanofinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

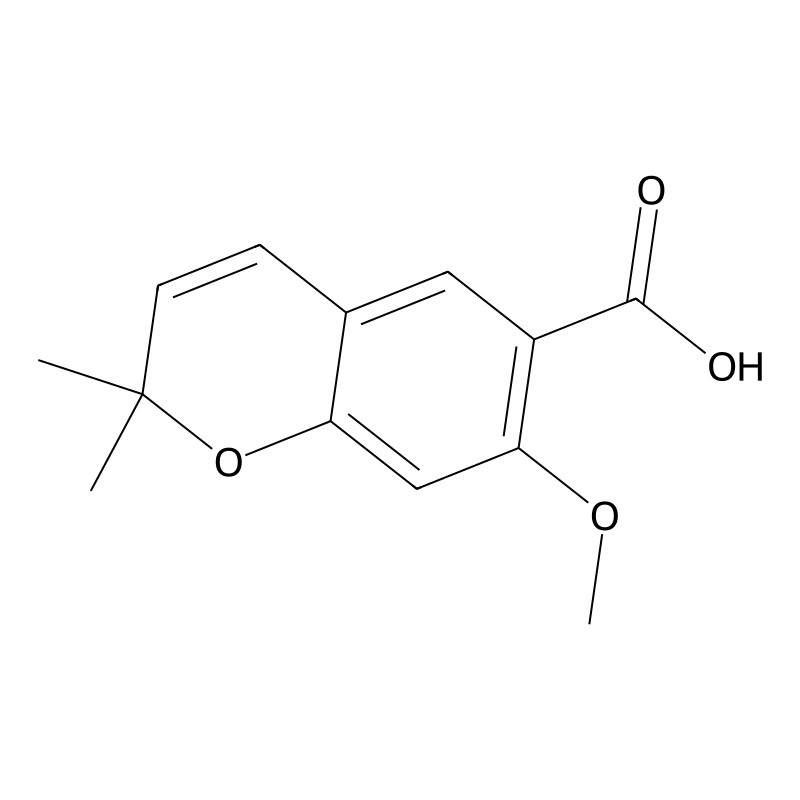

2-Methoxyanofinic acid is an iridoid compound primarily derived from the plant Gentiana macrophylla. This compound belongs to a class of naturally occurring substances known for their diverse biological activities, including anti-inflammatory and antioxidant properties. Its molecular structure features a methoxy group attached to an anofinic acid backbone, which contributes to its unique chemical properties and potential therapeutic applications.

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

- Oxidation: The presence of oxidizing agents can convert the methoxy group into carbonyl or carboxylic functionalities.

These reactions are significant for its potential modifications in synthetic organic chemistry.

Research indicates that 2-Methoxyanofinic acid exhibits several biological activities:

- Antioxidant Properties: It helps neutralize free radicals, reducing oxidative stress in biological systems.

- Anti-inflammatory Effects: Studies suggest it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies indicate potential effectiveness against certain bacterial strains, suggesting its use in developing antimicrobial agents .

The synthesis of 2-Methoxyanofinic acid can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from plants like Gentiana macrophylla using solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can be performed through:

- Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.

- Functional Group Modifications: Starting from related iridoid compounds and modifying functional groups to yield 2-Methoxyanofinic acid.

These methods allow for both natural extraction and synthetic production depending on research needs.

2-Methoxyanofinic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activities, it is being researched for use in developing new anti-inflammatory and antioxidant drugs.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

- Cosmetic Industry: The compound's ability to combat oxidative damage may find applications in skincare formulations.

Several compounds share structural or functional similarities with 2-Methoxyanofinic acid. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methoxy-2-naphthoic acid | Naphthalene-based structure | Stronger antimicrobial activity |

| Gentisin | Iridoid structure | Higher antioxidant capacity |

| Loganic acid | Iridoid structure | Enhanced anti-inflammatory effects |

Uniqueness of 2-Methoxyanofinic Acid

What sets 2-Methoxyanofinic acid apart is its specific combination of the methoxy group and the anofinic backbone, which contributes uniquely to its biological activities compared to similar compounds. While other iridoids may exhibit some overlapping properties, the specific profile of activities and potential applications makes 2-Methoxyanofinic acid a distinct candidate for further research and development.